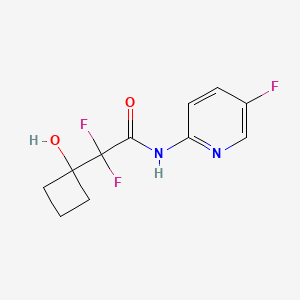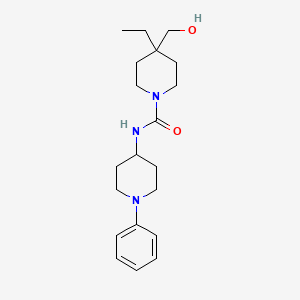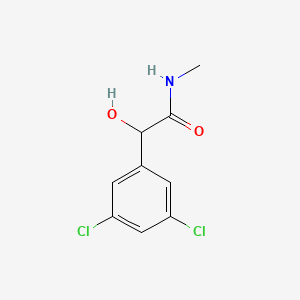![molecular formula C17H21N3O3 B6637308 1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as PHCCC, and it is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). The mGluR4 is a G protein-coupled receptor that is highly expressed in the central nervous system, and its activation has been linked to various physiological and pathological processes.
Mecanismo De Acción
PHCCC binds to a site on the mGluR4 receptor that is distinct from the glutamate binding site. This binding results in a conformational change in the receptor, leading to an increase in its activity. The increased activity of mGluR4 results in a reduction in the release of glutamate, which in turn reduces the excitability of neurons.
Biochemical and physiological effects:
PHCCC has been shown to have a range of biochemical and physiological effects. In animal studies, PHCCC has been shown to reduce the severity of motor symptoms in Parkinson's disease by reducing the release of glutamate. PHCCC has also been shown to reduce anxiety-like behavior in animal models. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PHCCC is its selectivity for mGluR4. This selectivity allows for the specific modulation of this receptor without affecting other receptors in the brain. Additionally, PHCCC has a long half-life, which allows for sustained modulation of mGluR4 activity. However, one limitation of PHCCC is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
1. Investigating the potential therapeutic applications of PHCCC in other neurological disorders such as Huntington's disease and epilepsy.
2. Developing more potent and selective positive allosteric modulators of mGluR4.
3. Investigating the effects of chronic administration of PHCCC on mGluR4 activity and the development of tolerance.
4. Investigating the effects of PHCCC on synaptic plasticity and long-term potentiation.
5. Investigating the potential use of PHCCC as a tool for studying the role of mGluR4 in various physiological and pathological processes.
Métodos De Síntesis
The synthesis of PHCCC involves the reaction of 2-(2-oxo-1,3-dihydro-2H-benzimidazol-5-yl)propanoic acid with cyclopentanone in the presence of a reducing agent. The resulting product is then reacted with 1-(tert-butoxycarbonyl) piperazine to form the final compound.
Aplicaciones Científicas De Investigación
PHCCC has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. The positive allosteric modulation of mGluR4 by PHCCC has been shown to reduce the release of glutamate, a neurotransmitter that is implicated in the pathogenesis of these disorders. Additionally, PHCCC has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12(19-16(22)17(23)8-4-5-9-17)11-20-15(21)14-7-3-2-6-13(14)10-18-20/h2-3,6-7,10,12,23H,4-5,8-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIAKHPBKEYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=CC=CC=C2C=N1)NC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)



![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B6637287.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(4-methylthiophen-3-yl)methanone](/img/structure/B6637302.png)
![N-[2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6637309.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)